Methyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 207.01 g/mol. This compound is characterized by its two chlorine substituents on the pyrimidine ring, which significantly influence its chemical behavior and biological activity. Methyl 2,4-dichloropyrimidine-5-carboxylate is primarily utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as an intermediate in the production of various biologically active compounds .
This compound can be synthesized through several methods, commonly involving the reaction of 2,4-dichloropyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The availability of starting materials and the specific synthetic route can vary based on the desired application and scale of production.
Methyl 2,4-dichloropyrimidine-5-carboxylate belongs to the class of pyrimidine derivatives, which are heterocyclic compounds containing nitrogen atoms in their ring structure. It is classified under carboxylic acid esters due to the presence of an ester functional group derived from methanol and 2,4-dichloropyrimidine-5-carboxylic acid .
The synthesis of methyl 2,4-dichloropyrimidine-5-carboxylate can be approached through various methods:
The molecular structure of methyl 2,4-dichloropyrimidine-5-carboxylate features a pyrimidine ring substituted at positions 2 and 4 with chlorine atoms and at position 5 with a carboxylate ester group. The structural formula can be represented as follows:
Methyl 2,4-dichloropyrimidine-5-carboxylate participates in several types of chemical reactions:
The reactivity profile of this compound allows for versatile synthetic applications in organic chemistry, making it a valuable intermediate for further transformations.
The mechanism of action for methyl 2,4-dichloropyrimidine-5-carboxylate largely depends on its application context, particularly in pharmaceuticals:
Relevant data indicates that this compound's unique substitution pattern contributes significantly to its reactivity and biological interactions.
Methyl 2,4-dichloropyrimidine-5-carboxylate finds extensive applications across various scientific fields:
Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) serves as a foundational building block in kinase inhibitor synthesis due to its strategically positioned reactive sites. The C2 and C4 chlorine atoms exhibit differential reactivity, enabling sequential nucleophilic substitution—a critical feature for constructing complex pyrimidine-based pharmacophores. This compound’s methyl ester group (−COOCH₃) further allows functional diversification via hydrolysis or amidation, facilitating structure-activity relationship (SAR) optimization [9].
Table 1: Key Kinase Inhibitors Derived from Methyl 2,4-Dichloropyrimidine-5-carboxylate
Inhibitor | Target Kinase | Synthetic Role | Reference |
---|---|---|---|
UNC2541 | MERTK | Macrocyclic core precursor | [1] |
Compound 2 | MERTK/AXL | 13-membered macrocycle scaffold | [1] |
SAR-020106 | CHK1 | Pyrimidine hinge-binding motif | [8] |
Pyrazolopyridines | CHK1/CHK2 | Fragment-based scaffold elaboration | [8] |
In fragment-based drug design, this compound enables efficient "click-and-modify" strategies. For example, initial substitution at C4 with anilines generates intermediates for intramolecular cyclization—a pathway exploited in developing checkpoint kinase (CHK1) inhibitors [8]. The electron-withdrawing carboxylate group enhances the C2 chlorine’s lability, permitting selective displacement with nitrogen nucleophiles to establish kinase hinge-binding motifs [9].
The compound’s utility is exemplified in synthesizing novel macrocyclic dual MERTK/AXL inhibitors. As reported in Journal of Medicinal Chemistry (2024), researchers employed it as the starting material for constructing 13-membered macrocycles with optimized rigidity and potency [1]. The synthesis proceeds via:
Table 2: Macrocyclic Inhibitors Derived from Methyl 2,4-Dichloropyrimidine-5-carboxylate
Analog | Macrocycle Size | MERTK IC₅₀ (nM) | AXL IC₅₀ (nM) | FLT3 Selectivity |
---|---|---|---|---|
2 | 13-membered (trans) | 28 | 310 | 64-fold |
7 | Saturated | >5900 | >10000 | Lost |
8 | 13-membered (cis) | 56 | 630 | 32-fold |
17 | 4-CN substituted | 38 | 210 | 368-fold |
Rigidity is critical for potency: Saturation of the macrocycle’s double bond (Analog 7) reduced MERTK inhibition by >210-fold. Conversely, cis-13-membered macrocycles (Analog 8) maintained sub-100 nM activity against MERTK. Introduction of a 4-cyano group on the phenyl ring (Analog 17) enhanced selectivity over FLT3 to 368-fold while retaining dual MERTK/AXL inhibition—validating the strategic incorporation of rigidity and hydrogen-bond acceptors [1].
Systematic SAR exploration of methyl 2,4-dichloropyrimidine-5-carboxylate derivatives has enabled selective targeting of TAM kinases (TYRO3, AXL, MERTK):
A. Phenyl Ring Substitutions
Removing the 4-NH₂ group (Analog 14) unexpectedly improved FLT3 selectivity without compromising TAM inhibition. Subsequent modifications demonstrated:
B. Amide Modifications
The amide linker’s hydrogen-bond donor capability is essential:
Table 3: Structure-Activity Relationships of Key Analogs
Modification Site | Analog | Structural Change | MERTK IC₅₀ (nM) | AXL IC₅₀ (nM) |
---|---|---|---|---|
Phenyl 4-position | 17 | 4-CN | 38 | 210 |
19 | 4-OCH₃ | 4.9 | 220 | |
20 | 5-CN | 200 | 1100 | |
Amide side chain | 23 | N-Methyl | 840 | 6100 |
25 | 4-Piperidine | 45 | 85 | |
26 | 1-Methylazetidine | 152 | 630 |
These findings underscore how strategic functionalization tailors pharmacodynamics: Polar substituents at the phenyl 4-position optimize kinase selectivity, while constrained amines (e.g., piperidine) enhance AXL targeting. This precision engineering culminated in Compound 43—a clinical candidate with sub-nanomolar MERTK/AXL activity and pharmacokinetics suitable for in vivo antitumor efficacy [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3